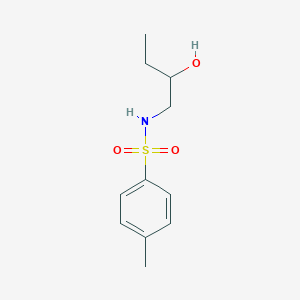
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety and a 2-hydroxybutyl side chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-butanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-methylbenzenesulfonyl chloride} + \text{2-amino-1-butanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxobutyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide amines.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the treatment of conditions such as glaucoma.
Medicine: The compound’s sulfonamide moiety is crucial in medicinal chemistry for developing antibacterial agents. It can be modified to enhance its efficacy and reduce resistance in bacterial strains.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria. This inhibition is crucial for its antibacterial activity.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(2-hydroxybutyl)-benzenesulfonamide
Comparison:
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: This compound has a shorter side chain, which may affect its solubility and reactivity.
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: The presence of a propyl group instead of a butyl group can influence the compound’s steric properties and interaction with enzymes.
- N-(2-hydroxybutyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, which can alter its electronic properties and binding affinity to molecular targets.
Uniqueness: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide’s unique combination of a 2-hydroxybutyl side chain and a 4-methylbenzenesulfonyl group provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918954-47-9 |
|---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-10(13)8-12-16(14,15)11-6-4-9(2)5-7-11/h4-7,10,12-13H,3,8H2,1-2H3 |
InChI Key |
GRSGFXPLGMIDCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















